Double asymmetric induction as a mechanistic probe: conjugate addition for the asymmetric synthesis of a pseudotripeptide
Chemical Communications Pub Date: 2004-04-08 DOI: 10.1039/B401293C
Abstract
Double asymmetric induction as a mechanistic probe indicates that, for the conjugate addition of (R)- and (S)-lithium N-benzyl-N-α-methylbenzylamide to (S)-3′-phenylprop-2′-enoyl-4-benzyloxazolidinone, the reactive conformation of the N-acyl oxazolidinone is the anti-s-cis form, facilitating the asymmetric synthesis of a pseudotripeptide.
![Graphical abstract: Double asymmetric induction as a mechanistic probe: conjugate addition for the asymmetric synthesis of a pseudotripeptide](http://scimg.chem960.com/usr/1/B401293C.jpg)
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Journal Name:Chemical Communications
Research Products
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CAS no.: 170643-02-4